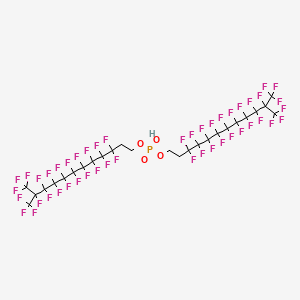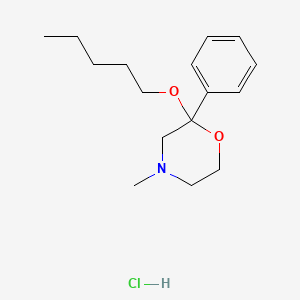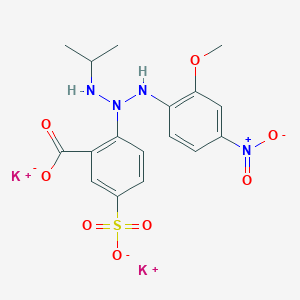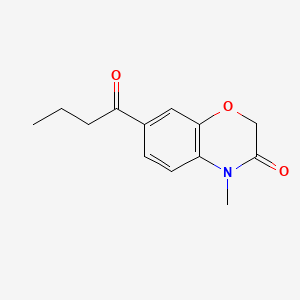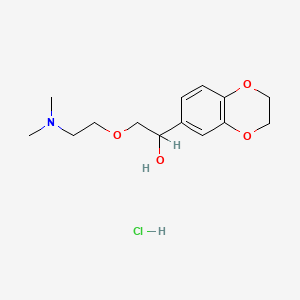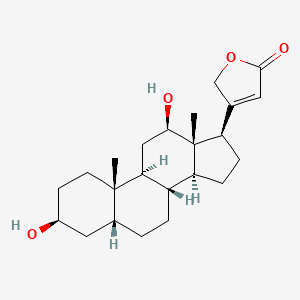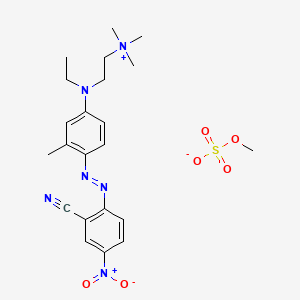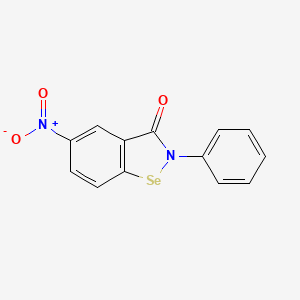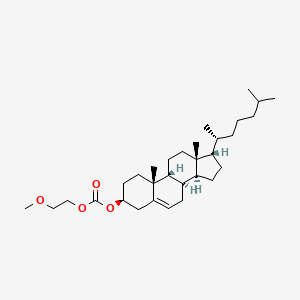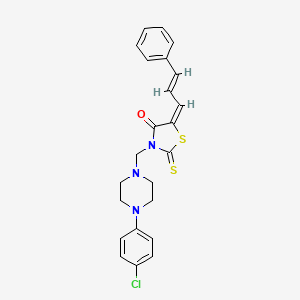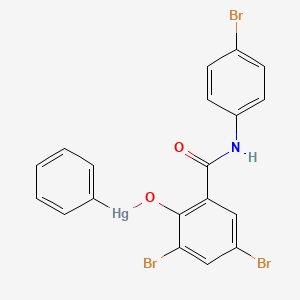
Mercury, (2,4-dibromo-6-((p-bromophenyl)carbamoyl)phenoxy)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury, (2,4-dibromo-6-((p-bromophenyl)carbamoyl)phenoxy)phenyl- is a complex organomercury compound with the molecular formula C19-H12-Br3-Hg-N-O2 and a molecular weight of 726.64 g/mol . This compound is known for its unique structure, which includes multiple bromine atoms and a phenylcarbamoyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mercury, (2,4-dibromo-6-((p-bromophenyl)carbamoyl)phenoxy)phenyl- typically involves multi-step organic reactions. The process begins with the bromination of phenol derivatives, followed by the introduction of the carbamoyl group through a reaction with p-bromophenyl isocyanate. The final step involves the coupling of the brominated phenoxy compound with a mercury salt under controlled conditions to form the desired organomercury compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Safety measures are crucial due to the toxic nature of mercury compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Mercury, (2,4-dibromo-6-((p-bromophenyl)carbamoyl)phenoxy)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) bromide derivatives, while substitution reactions can produce various organomercury compounds with different functional groups.
Applications De Recherche Scientifique
Mercury, (2,4-dibromo-6-((p-bromophenyl)carbamoyl)phenoxy)phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Mercury, (2,4-dibromo-6-((p-bromophenyl)carbamoyl)phenoxy)phenyl- involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to inhibition of enzymatic activity. This interaction disrupts cellular processes and can be exploited for therapeutic purposes or biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmercuric acetate: Another organomercury compound with similar applications in chemistry and biology.
Mercury(II) chloride: A simpler mercury compound used in various industrial and research applications.
Uniqueness
Mercury, (2,4-dibromo-6-((p-bromophenyl)carbamoyl)phenoxy)phenyl- is unique due to its complex structure, which includes multiple bromine atoms and a phenylcarbamoyl group. This complexity allows for specific interactions with biological molecules and unique reactivity in chemical processes, distinguishing it from simpler mercury compounds.
Propriétés
Numéro CAS |
94255-67-1 |
|---|---|
Formule moléculaire |
C19H12Br3HgNO2 |
Poids moléculaire |
726.6 g/mol |
Nom IUPAC |
[2,4-dibromo-6-[(4-bromophenyl)carbamoyl]phenoxy]-phenylmercury |
InChI |
InChI=1S/C13H8Br3NO2.C6H5.Hg/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18;1-2-4-6-5-3-1;/h1-6,18H,(H,17,19);1-5H;/q;;+1/p-1 |
Clé InChI |
PJBMRDBETFOHRU-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[Hg]OC2=C(C=C(C=C2Br)Br)C(=O)NC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



